

Foreword: The Enduring Versatility of a Privileged Scaffold

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Compound of Interest

Compound Name: 7-Bromo-4-Chloroquinoline

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The quinoline ring system, a simple fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."^{[1][2]} Its rigid, planar structure and the electron-withdrawing nature of the nitrogen atom create a unique electronic profile, making it a versatile foundation for designing biologically active molecules.^[1] The strategic addition of halogen atoms (fluorine, chlorine, bromine, iodine) further enhances this versatility, profoundly influencing the compound's lipophilicity, metabolic stability, and binding affinity to a diverse array of biological targets.^{[3][4]}

This guide moves beyond a simple cataloging of activities. It is designed for the laboratory researcher and drug development professional, providing a deep dive into the causal mechanisms that drive the therapeutic potential of halogenated quinolines. We will explore the molecular intricacies behind their anticancer, antimicrobial, antiviral, and neuroprotective effects. Crucially, we will ground this mechanistic understanding in the practical realities of experimental validation, offering detailed, self-validating protocols for the assays that form the bedrock of research in this field.

Chapter 1: Anticancer Activity: Targeting the Pillars of Malignancy

Halogenated quinolines have emerged as potent anticancer agents, acting through a multitude of mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis.^{[5][6]} Their modes of action are diverse, ranging from the inhibition of critical signaling kinases to the disruption of the cellular cytoskeleton.^{[5][7]}

Core Mechanisms of Anticancer Action

A. Inhibition of Receptor Tyrosine Kinases (RTKs) Many cancers are driven by the aberrant activation of RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), which initiate signaling cascades promoting cell growth and angiogenesis.[8][9] Halogenated quinolines, due to their planar structure, can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation events necessary for signal transduction.[10] The presence of halogens can enhance binding affinity through favorable hydrophobic and halogen-bonding interactions within the active site.[8]

- Causality: The quinoline scaffold mimics the adenine portion of ATP, while strategically placed halogenated phenyl rings can access hydrophobic pockets within the kinase domain, leading to potent and often selective inhibition.

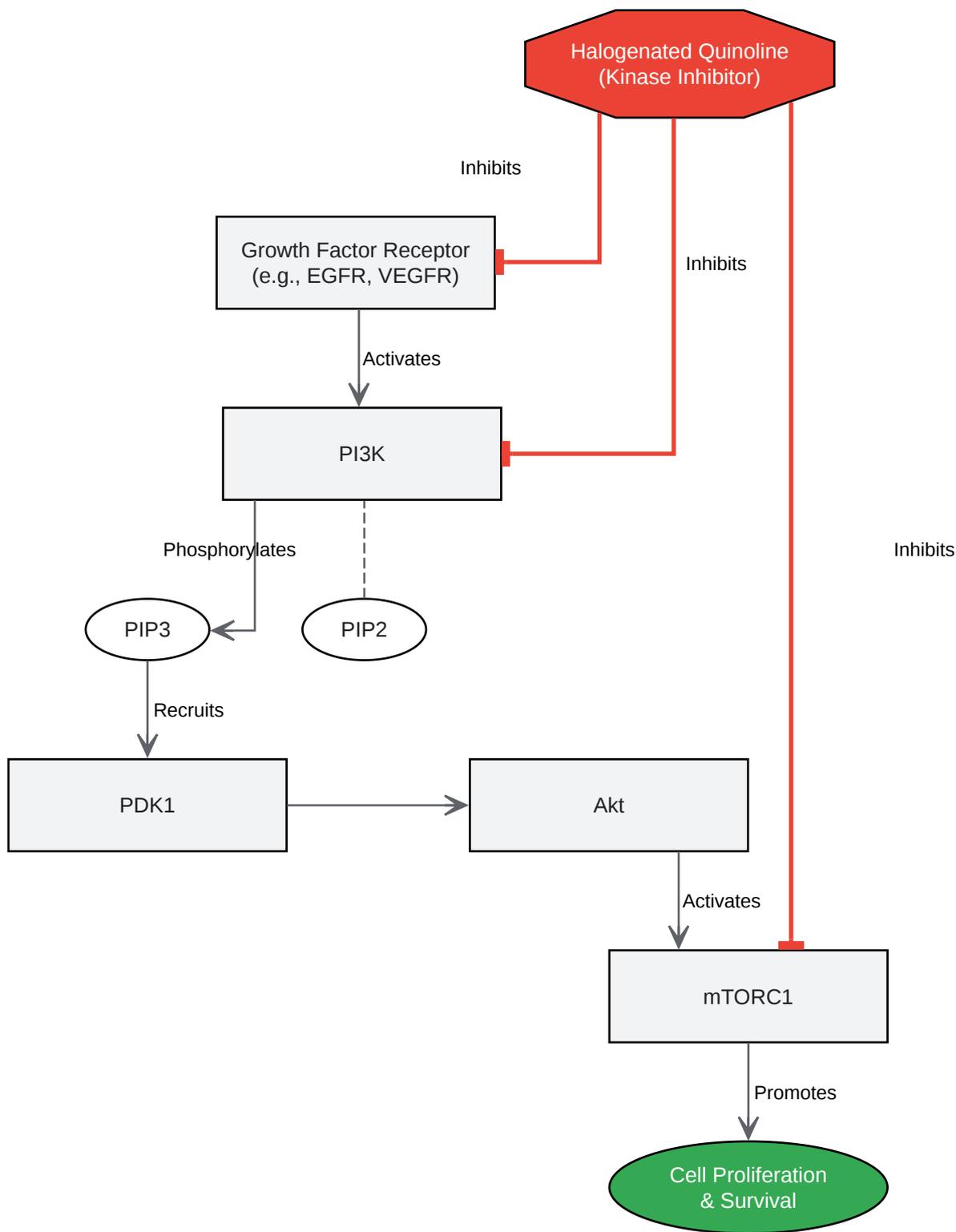
B. Disruption of Microtubule Polymerization Microtubules are essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.[7][11] Certain halogenated quinoline derivatives have been shown to bind to the colchicine-binding site on β -tubulin, preventing its polymerization into functional microtubules.[7] This disruption leads to mitotic catastrophe and cell death.

C. Inhibition of PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[9] Several quinoline derivatives have been developed as potent inhibitors of key nodes in this pathway, particularly PI3K and mTOR.[8][9] By blocking this pro-survival signaling, these compounds can effectively induce apoptosis in cancer cells.

D. Topoisomerase Inhibition and DNA Damage Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription.[1][7] Some quinoline-based compounds function as topoisomerase poisons, stabilizing the transient DNA-enzyme complex. This leads to the accumulation of double-strand breaks, overwhelming the cell's DNA repair machinery and initiating an apoptotic response.[10]

Visualizing the Mechanism: Key Anticancer Signaling Pathways

Below is a diagram illustrating the intervention points of halogenated quinolines within the critical PI3K/Akt/mTOR signaling cascade.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.

Data Summary: In Vitro Antiproliferative Activity

The efficacy of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process.

Compound Class	Cancer Cell Line	Target/Mechanism	IC ₅₀ (μM)	Reference
Quinolyl-thienyl chalcones	HUVEC (Endothelial)	VEGFR-2 Kinase	0.021 - 0.073	[8]
2-Quinolone-benzimidazole hybrid	Melanoma (UACC903)	Protein Kinase B / IκB Kinase	1.64 - 44.46	[8]
Quinoline-3-carboxamide	Breast (MCF-7)	EGFR Inhibition	3.35	[8]
Quinoline–chalcone hybrids	Lung (A549)	PI3K/Akt/mTOR Pathway	1.91	[8]
8-Hydroxyquinoline-5-sulfonamide	Melanoma (C-32)	Apoptosis Induction	Comparable to Cisplatin	[12]

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol provides a robust method for determining the cytotoxic or antiproliferative effects of halogenated quinolines on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

- Cell Seeding:

- Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency in appropriate media. [\[8\]\[12\]](#)
- Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of media.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of the test halogenated quinoline in DMSO.
 - Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μ M to 100 μ M. Ensure the final DMSO concentration in all wells is \leq 0.5% to avoid solvent toxicity.
 - Self-Validation Controls:
 - Negative Control: Wells with cells treated with vehicle (media + 0.5% DMSO) only. Represents 100% viability.
 - Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 μ M Doxorubicin).
 - Blank Control: Wells with media only (no cells) to measure background absorbance.
 - Remove the old media from the plate and add 100 μ L of the prepared compound dilutions (and controls) to the respective wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C, 5% CO₂.
 - Causality: A 72-hour incubation period is chosen to span multiple cell doubling times, providing a sufficient window to observe significant antiproliferative effects, as opposed to acute toxicity.[\[12\]](#)
- MTT Addition and Formazan Solubilization:

- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 μ L of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.
- Carefully remove the media and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculation:
 1. Subtract the average absorbance of the blank control from all other readings.
 2. Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Well / Absorbance of Negative Control) * 100.
 3. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

Chapter 2: Antimicrobial Activity: A Renewed Weapon Against Pathogens

Before the advent of modern antibiotics, halogenated 8-hydroxyquinolines like iodoquinol and clioquinol were mainstays in treating protozoal and fungal infections.[3][13] Today, with the rise of antimicrobial resistance, there is renewed interest in this chemical class for its potent antibacterial and antifungal properties.[12][14]

Core Mechanisms of Antimicrobial Action

A. Metal Ion Chelation and Disruption of Homeostasis The primary mechanism for many antimicrobial quinolines, particularly 8-hydroxyquinolines, is their ability to chelate essential metal ions like Fe²⁺, Cu²⁺, and Zn²⁺. [13][15] These ions are critical cofactors for a vast number of microbial enzymes involved in respiration and metabolism. By sequestering these ions, the

quinoline effectively starves the pathogen of essential nutrients, leading to growth inhibition or cell death.[16]

B. Intracellular Action Studies have shown that active halogenated quinolines are able to penetrate fungal cells, while inactive analogues cannot, suggesting an intracellular mode of action.[14] Once inside, they can interfere with various cellular processes. The free hydroxyl group at the 8-position of the quinoline ring is often crucial for this biological activity.[12]

Data Summary: In Vitro Antimicrobial & Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class	Microorganism	Activity Type	MIC (nM)	Reference
Halogenated Quinoline Analogues	Candida albicans	Antifungal	100	[14][17]
Halogenated Quinoline Analogues	Cryptococcus neoformans	Antifungal	50 - 780	[14][17]
8-Hydroxyquinoline -5-sulfonamide	S. aureus (MRSA)	Antibacterial	Comparable to Oxacillin	[12]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a halogenated quinoline against bacterial and fungal strains.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that

inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

- Inoculum Preparation:
 - From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism (e.g., *S. aureus* ATCC 29213).[12]
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5×10^5 CFU/mL in the assay wells.
- Compound Dilution Series:
 - In a 96-well microtiter plate, add 50 μ L of sterile broth to wells 2 through 12.
 - Add 100 μ L of the test compound (at 2x the highest desired final concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, until well 10. Discard 50 μ L from well 10.
- Plate Inoculation and Controls:
 - Add 50 μ L of the standardized inoculum to wells 1 through 11. This brings the total volume to 100 μ L and the compound concentrations to their final test values.
 - Self-Validation Controls:
 - Growth Control (Well 11): 50 μ L of inoculum + 50 μ L of broth (no compound). This well must show clear turbidity for the test to be valid.
 - Sterility Control (Well 12): 100 μ L of broth only (no inoculum, no compound). This well must remain clear.

- Incubation:
 - Cover the plate and incubate at 35-37°C.
 - Incubation time: 18-24 hours for most bacteria, 24-48 hours for fungi like Candida.
- MIC Determination:
 - Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.

Chapter 3: Antiviral and Neuroprotective Activities

The biological activities of halogenated quinolines extend to complex host-pathogen and neurological systems, often through mechanisms involving the modulation of cellular environments and metal ion homeostasis.

Antiviral Mechanisms: The Case of Chloroquine

The halogenated 4-aminoquinoline, chloroquine (and its derivative hydroxychloroquine), has well-documented antiviral activity, primarily through its action as a weak base.^{[18][19]}

- Inhibition of Viral Entry: Many enveloped viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is pH-dependent and requires an acidic environment. Chloroquine accumulates in endosomes and lysosomes, raising their pH.^[19] ^[20] This pH elevation prevents the conformational changes in viral glycoproteins necessary for membrane fusion, thus trapping the virus within the endosome and blocking infection.
- Inhibition of Viral Replication: Post-entry, the activity of certain viral enzymes, such as polymerases, can also be pH-dependent. The alkalinizing effect of chloroquine can interfere with these later stages of the viral life cycle.^[18]

Neuroprotective Mechanisms: The Role of Metal Chelation

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the misfolding and aggregation of proteins (e.g., amyloid-beta) and oxidative stress, processes that

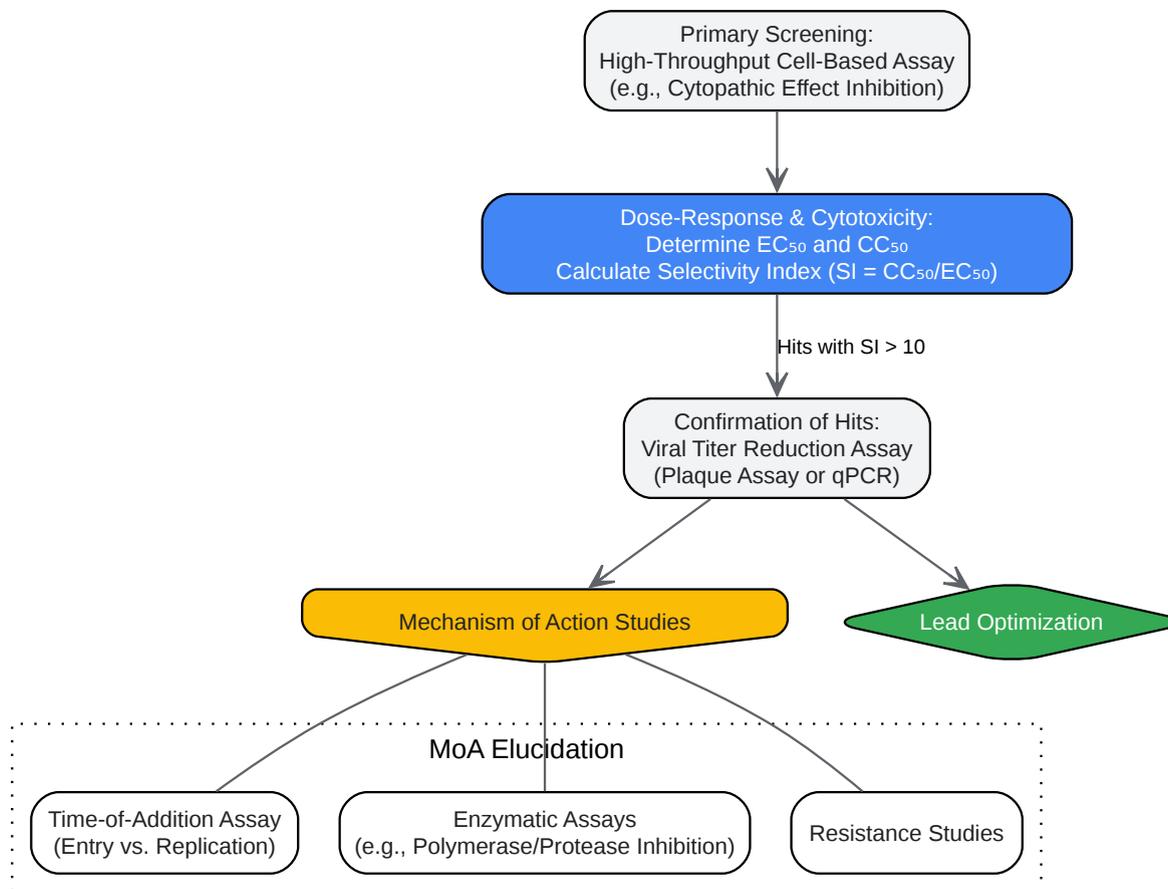
are exacerbated by the dyshomeostasis of metal ions like copper, zinc, and iron.[13][15]

The halogenated 8-hydroxyquinoline, clioquinol, acts as a metal-protein attenuating compound (MPAC).[21]

- Mechanism: Clioquinol is a chelator that can bind to excess metal ions associated with amyloid plaques.[15][16] This action serves two purposes:
 - It disrupts the metal-mediated aggregation of amyloid-beta peptides, potentially dissolving existing plaques.[13][22]
 - It reduces the generation of reactive oxygen species (ROS) that are catalyzed by these redox-active metals, thereby mitigating oxidative stress.[13]
- Ionophore Activity: Beyond simple chelation, clioquinol can act as an ionophore, transporting metal ions across cell membranes to restore their normal intracellular concentrations.[22]

Visualizing the Workflow: A General Antiviral Screening Cascade

The discovery of new antiviral agents follows a logical progression from high-throughput screening to detailed mechanistic studies.



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Caption: A typical experimental workflow for antiviral drug discovery.

Experimental Protocol: In Vitro Antiviral Neutralization Assay

This protocol evaluates the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on a susceptible cell line.^[23]

Principle: A monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The effective concentration that protects 50% of the cells from virus-induced death (the EC₅₀) is determined.

Step-by-Step Methodology:

- Cell Seeding:
 - Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate to form a confluent monolayer within 24 hours.[\[24\]](#)
- Compound and Virus Preparation:
 - Prepare 2-fold serial dilutions of the halogenated quinoline in infection media (low-serum media).
 - Dilute the virus stock in infection media to a concentration that will cause ~90-100% cell death in 48-72 hours (a pre-determined Titer or MOI).
- Infection and Treatment:
 - Remove growth media from the cell monolayer.
 - Add 50 μ L of the compound dilutions to the wells.
 - Immediately add 50 μ L of the diluted virus to the wells.
 - Self-Validation Controls:
 - Cell Control: Cells with media only (no virus, no compound). Should show 100% viability.
 - Virus Control: Cells with virus only (no compound). Should show extensive cell death (CPE).
 - Toxicity Control: Cells with the highest concentration of compound only (no virus) to assess compound-induced cytotoxicity in parallel.
- Incubation:
 - Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.

- Assessment of Cell Viability:
 - Quantify cell viability using a suitable method, such as the MTT assay (see Protocol 1.4) or a crystal violet staining assay.
 - For crystal violet: gently wash wells with PBS, fix cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash again, and solubilize the dye with methanol. Read absorbance at ~570 nm.
- Data Analysis:
 - Calculate the percentage of CPE inhibition for each concentration relative to the cell and virus controls.
 - Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) from the dose-response curves.
 - Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

References

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [\[Link\]](#)
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [\[Link\]](#)
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [\[Link\]](#)
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [\[Link\]](#)
- Review on recent development of quinoline for anticancer activities. Frontiers. [\[Link\]](#)

- Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature. [\[Link\]](#)
- Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. PubMed. [\[Link\]](#)
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [\[Link\]](#)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [\[Link\]](#)
- In vitro methods for testing antiviral drugs. PMC. [\[Link\]](#)
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [\[Link\]](#)
- In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. PubMed. [\[Link\]](#)
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [\[Link\]](#)
- In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. ResearchGate. [\[Link\]](#)
- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [\[Link\]](#)
- Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. [\[Link\]](#)
- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. [\[Link\]](#)
- Quinoline as a privileged scaffold in cancer drug discovery. PubMed. [\[Link\]](#)

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [\[Link\]](#)
- Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [\[Link\]](#)
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [\[Link\]](#)
- Pharmacology of Chloroquine and Hydroxychloroquine. PMC. [\[Link\]](#)
- Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. [\[Link\]](#)
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. ASM Journals. [\[Link\]](#)
- The mechanism of action of Clioquinol for the treatment of Alzheimer's disease. CORE. [\[Link\]](#)
- Biological activities of quinoline derivatives. PubMed. [\[Link\]](#)
- Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. MDPI. [\[Link\]](#)
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [\[Link\]](#)
- Hydroxychloroquine. Wikipedia. [\[Link\]](#)
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [\[Link\]](#)
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [\[Link\]](#)

- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. ResearchGate. [[Link](#)]
- Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH. [[Link](#)]
- Chloroquine and hydroxychloroquine mechanism of action as immunomodulator. ResearchGate. [[Link](#)]
- Clioquinol. ALZFORUM. [[Link](#)]
- Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies. MDPI. [[Link](#)]
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [[Link](#)]
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [[Link](#)]
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [[Link](#)]
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [[Link](#)]

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Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against *Candida albicans* and *Cryptococcus neoformans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. alzforum.org [alzforum.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Broad-Spectrum Activity of Small Molecules Acting against Influenza A Virus: Biological and Computational Studies [mdpi.com]
- 24. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

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